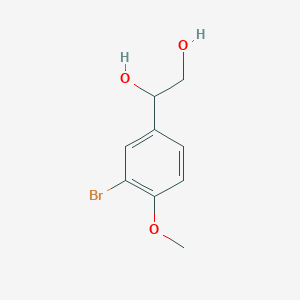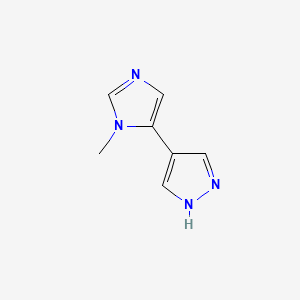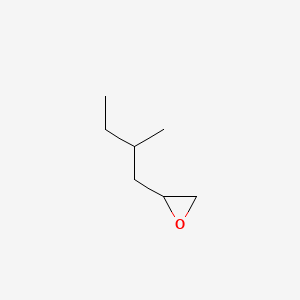
2-(2-Methylbutyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylbutyl)oxirane, also known as 1,2-epoxy-4-methylhexane, is an organic compound with the molecular formula C7H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its epoxide ring, which is highly reactive due to the ring strain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Methylbutyl)oxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 4-methyl-1-hexene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as the use of hydrogen peroxide in the presence of a catalyst. This method offers a greener alternative by avoiding the use of hazardous peracids and generating water as the only by-product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylbutyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are typically catalyzed by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation: The epoxide ring can be oxidized to form vicinal diols using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acid-catalyzed ring-opening: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) can be used to catalyze the ring-opening of the epoxide, leading to the formation of halohydrins.
Base-catalyzed ring-opening: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to open the epoxide ring, forming diols.
Nucleophilic ring-opening: Nucleophiles such as amines, thiols, or alcohols can attack the epoxide ring, resulting in the formation of various functionalized products.
Major Products Formed
Diols: Formed through base-catalyzed or nucleophilic ring-opening.
Halohydrins: Formed through acid-catalyzed ring-opening.
Functionalized compounds: Formed through nucleophilic ring-opening with various nucleophiles.
Aplicaciones Científicas De Investigación
2-(2-Methylbutyl)oxirane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive epoxide group.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylbutyl)oxirane primarily involves the reactivity of its epoxide ring. The ring strain makes the epoxide highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various nucleophiles, such as water, alcohols, amines, and thiols, resulting in the formation of different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
2-(2-Methylbutyl)oxirane can be compared with other similar oxirane compounds, such as:
Ethylene oxide: A simpler epoxide with a two-carbon backbone, widely used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another simple epoxide with a three-carbon backbone, used in the production of polyurethanes and as a fumigant.
Butylene oxide: An epoxide with a four-carbon backbone, used in the production of butylene glycol and as a solvent.
Propiedades
Número CAS |
53229-42-8 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
2-(2-methylbutyl)oxirane |
InChI |
InChI=1S/C7H14O/c1-3-6(2)4-7-5-8-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
DCURUSMYSILIGA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



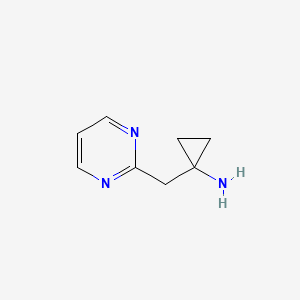


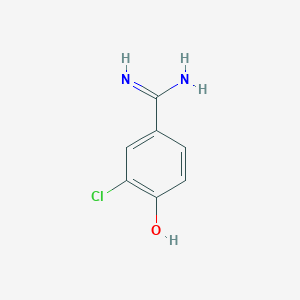

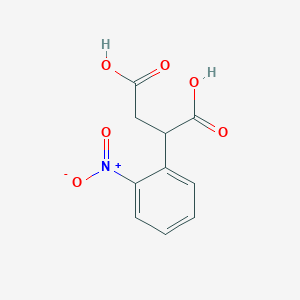
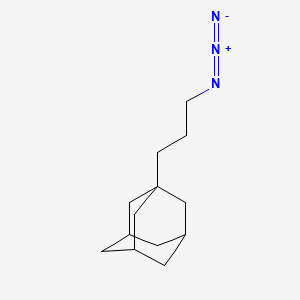

![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)
